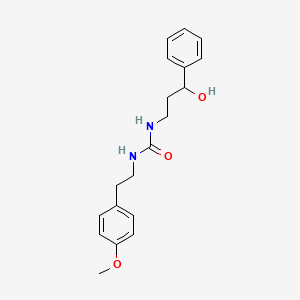
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea, also known as HPPMEU, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. HPPMEU is a urea derivative that has been synthesized through a multi-step process involving the reaction of various chemicals.
Aplicaciones Científicas De Investigación
Urea Derivatives in Scientific Research
Urea Derivatives in Analytical Chemistry : Urea derivatives, such as those involved in the determination of catecholamine metabolites in urine, play a crucial role in clinical chemistry for diagnosing conditions like neuroblastoma and Parkinson's disease. These derivatives facilitate the precise measurement of metabolites, contributing to the early detection and management of these conditions (Muskiet et al., 1978).
Urea-Based Hydrogels : In the field of materials science, specific urea derivatives are known to form hydrogels, which can vary in rheology and morphology based on the identity of the anion present. These hydrogels have potential applications in drug delivery systems and tissue engineering, showcasing the versatility of urea derivatives in creating responsive materials (Lloyd & Steed, 2011).
Molecular Structure and Hydrogen Bonding : Research into the molecular structure of substituted ureas through solid-state NMR and X-ray diffraction studies provides insights into their chemical properties, including hydrogen bonding and molecular conformations. This fundamental understanding aids in the design of urea-based compounds with desired chemical and physical properties for various applications (Kołodziejski et al., 1993).
Chemical Reactivity and Substitution Reactions : Hindered ureas exhibit remarkable chemical reactivity, undergoing efficient substitution reactions with nucleophiles under neutral conditions. This property is exploited in synthetic chemistry for the preparation of a wide range of organic compounds, including pharmaceuticals and polymers (Hutchby et al., 2009).
Anion Recognition and Photophysical Studies : Urea derivatives with specific structural features have been explored for their anion recognition properties. Such studies are important for the development of sensor technologies and understanding molecular interactions in biological systems (Singh et al., 2016).
Propiedades
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-9-7-15(8-10-17)11-13-20-19(23)21-14-12-18(22)16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOPCNCFLXXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2666259.png)
amine](/img/structure/B2666260.png)
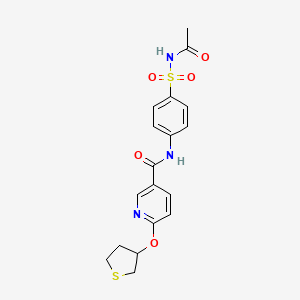

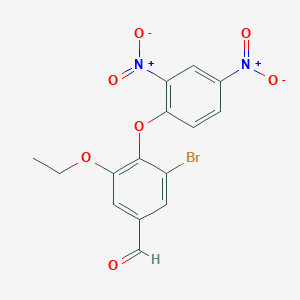

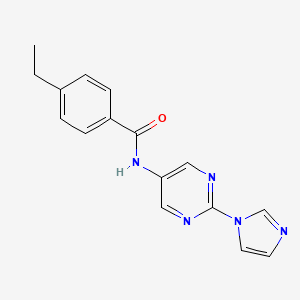
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)
![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)
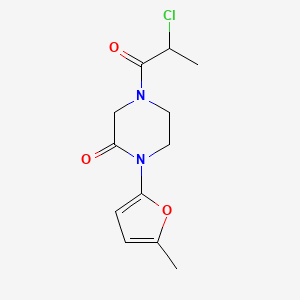

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)
![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)
![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)
